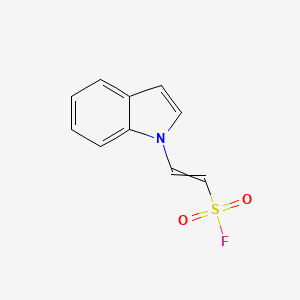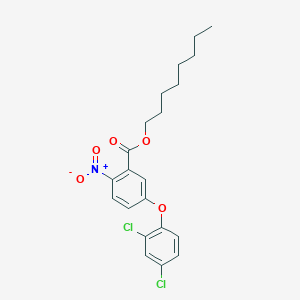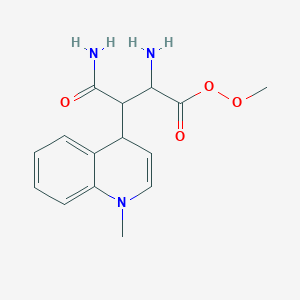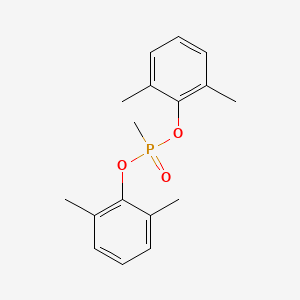
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride: is a chemical compound that belongs to the class of indole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride typically involves the reaction of indole derivatives with sulfonyl fluoride reagents. The reaction conditions may vary depending on the specific reagents and catalysts used. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory-scale synthesis are employed, with optimization for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and derivatives of the indole ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological activities .
Comparaison Avec Des Composés Similaires
- 2-(1H-Indol-1-yl)ethanamine
- 2-(1H-Indol-3-yl)ethan-1-ol
- (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
Comparison: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is unique in its structure and reactivity compared to other similar compounds. The presence of the sulfonyl fluoride group provides unique chemical properties and reactivity, making it a valuable building block for the synthesis of various derivatives with potential biological activities .
Propriétés
Numéro CAS |
60538-04-7 |
|---|---|
Formule moléculaire |
C10H8FNO2S |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-indol-1-ylethenesulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)8-7-12-6-5-9-3-1-2-4-10(9)12/h1-8H |
Clé InChI |
PJZRAFBJABIOCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C=CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





